molecular formula C15H18INO3 B180392 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 148870-57-9

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B180392
CAS No.: 148870-57-9
M. Wt: 387.21 g/mol
InChI Key: VWPSZWNLEFZFQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 3-iodopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Reaction Mechanism: The 3-iodopropyl group is introduced to the benzazepine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It plays a crucial role in the development of drugs, particularly in the synthesis of Ivabradine Hydrochloride, which is used to treat certain cardiovascular conditions.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the 3-iodopropyl group, resulting in different chemical properties and applications.

    3-Iodopropyl-1,3-dihydro-2H-3-benzazepin-2-one: Similar structure but without the dimethoxy groups, leading to variations in reactivity and biological activity.

Uniqueness

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one is unique due to the presence of both dimethoxy and 3-iodopropyl groups, which confer specific chemical and biological properties. This combination makes it particularly valuable in pharmaceutical synthesis and research .

Properties

IUPAC Name

3-(3-iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSZWNLEFZFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597996
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-57-9
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148870-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 12 g of 7,8-dimethoxy-3-[3-chloropropyl]-1,3-dihydro-2H-3-benzazepin-2-one obtained in accordance with the method described in the literature (Reiffer M. et al., J. Med. Chem. 1990; vol 33 (5): 1496-1504) and 6.2 g of sodium iodide in 50 cm3 of acetone are refluxed for 24 hours. After filtration and evaporation to dryness of the solvent, the residue is taken up in water and extracted with dichloromethane. The extract is separated off, dried over anhydrous magnesium sulphate and then concentrated in vacuo to yield 15.2 g of the desired compound.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
99%
Customer
Q & A

Q1: What is the significance of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Ivabradine. [, ] Its unique structure allows for further chemical modifications, ultimately leading to the formation of Ivabradine. The synthesis process, as described in the research, highlights the importance of this compound in achieving a practical and scalable production method for Ivabradine.

Q2: What are the key characteristics of the synthesis process for this compound?

A2: The synthesis of this compound involves a series of chemical reactions starting from 3,4-dimethoxyphenylacetic acid. [] These reactions include halogenation, acylation, cyclization, alkylation, and iodine substitution. The research emphasizes that the chosen route utilizes readily available starting materials and straightforward procedures, resulting in an overall yield of 63.6%. [] This approach makes the synthesis practical and suitable for large-scale production.

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